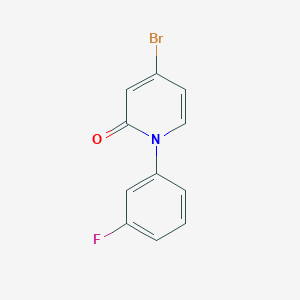

![molecular formula C22H22N2O3S2 B2400040 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2309796-75-4](/img/structure/B2400040.png)

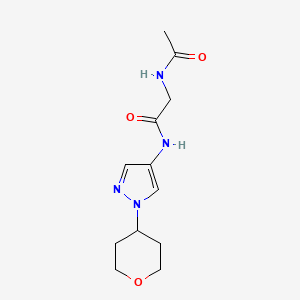

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

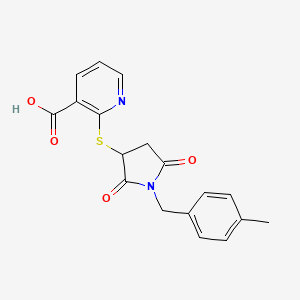

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can vary greatly depending on the specific substitutions on the benzo[b]thiophene ring . Docking studies can shed light on the relevant electrostatic interactions which could explain the observed affinity for these compounds .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .Physical And Chemical Properties Analysis

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

- Researchers could explore its interactions with biological targets, assess its pharmacokinetics, and evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent .

- Investigating its minimum inhibitory concentration (MIC) against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus would provide valuable insights .

Medicinal Chemistry and Drug Development

Biological Assays and Microbial Inhibition

Photophysical and Electrochemical Properties

Mecanismo De Acción

Target of Action

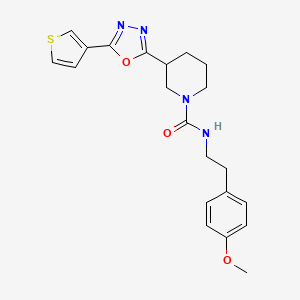

The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its targets, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound affects the serotoninergic pathway . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .

Result of Action

The result of the compound’s action is its binding affinity to the 5-HT1A serotonin receptors . This interaction can influence numerous physiological functions regulated by serotonin, potentially impacting conditions such as depression and anxiety .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-14(10-17-13-28-20-5-3-2-4-19(17)20)23-29(26,27)18-11-15-6-7-21(25)24-9-8-16(12-18)22(15)24/h2-5,11-14,23H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVSEBBIGDPTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)

![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)

![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)